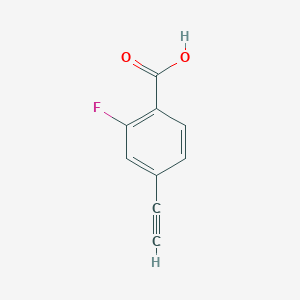

3-(2-Hydroxyethyl)-4-(4-nitrophenyl)-2-(phenylamino)-1,3-thiazol-3-ium bromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

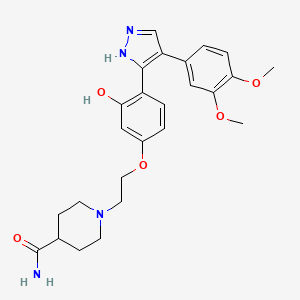

3-(2-Hydroxyethyl)-4-(4-nitrophenyl)-2-(phenylamino)-1,3-thiazol-3-ium bromide, also known as WST-8, is a yellow water-soluble tetrazolium salt that is widely used in scientific research for its ability to measure cell viability and proliferation. This compound is commonly used in assays that require the detection of mitochondrial dehydrogenase activity in living cells.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

- This compound is synthesized from the interaction of mono- and di-substituted thiosemicarbazides with phenacyl bromide derivatives. The structural characteristics of similar compounds have been confirmed through various spectroscopic tools and X-ray crystallographic analyses, indicating their potential in chemical synthesis and structural biology studies (Hassan et al., 2020).

Application in Cycloaddition Reactions

- The compound can be involved in 1,3-dipolar cycloaddition reactions. For example, benzothiazolium bromides reacted with 3-nitrochromenes, demonstrating the compound's role in synthesizing functionalized tetrahydrobenzo[d]chromeno[3′,4′:3,4]pyrrolo[2,1-b]thiazoles. These reactions are significant in the field of organic chemistry and drug synthesis (Jiang et al., 2017).

Hydrolysis and Acyl Transfer Studies

- In studies of hydrolysis reactions, derivatives of thiazolium bromide have been used to investigate the acyl transfer from imidazole to the hydroxy-group in a cationic micelle, contributing to our understanding of organic reaction mechanisms (Tagaki et al., 1977).

Detection and Coordination Studies

- This compound is explored in the study of fluorophores for selective aluminum(III) detection. The research into the UV–visible and fluorescence spectroscopic characteristics of related compounds opens up potential applications in the study of intracellular aluminum concentrations and environmental monitoring (Lambert et al., 2000).

Catalysis and Polymerisation

- The compound has also been studied in the context of transition-metal complexes and their use in ethylene polymerization. Its role in creating metal complexes suggests its potential in catalysis and industrial applications (Houghton et al., 2008).

Anticancer Applications

- In medical research, particularly in cancer treatment, similar thiazolium bromide derivatives have been synthesized and evaluated for their ability to inhibit cancer cell proliferation. This research demonstrates the potential of thiazolium bromide derivatives in developing new anticancer agents (Aly et al., 2020).

Propriétés

IUPAC Name |

2-[2-anilino-4-(4-nitrophenyl)-1,3-thiazol-3-ium-3-yl]ethanol;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3S.BrH/c21-11-10-19-16(13-6-8-15(9-7-13)20(22)23)12-24-17(19)18-14-4-2-1-3-5-14;/h1-9,12,21H,10-11H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSASBVMCXWDQMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=[N+](C(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])CCO.[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16BrN3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-allyl-1,7-dimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2472014.png)

![(E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-N-[2-(3-methoxyphenoxy)-5-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2472016.png)

![3-Methoxy-N-methyl-N-[(1-thieno[2,3-d]pyrimidin-4-ylpiperidin-4-yl)methyl]pyrazin-2-amine](/img/structure/B2472018.png)

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-methoxybenzyl)acetamide](/img/structure/B2472019.png)

![2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethanamine;hydrochloride](/img/structure/B2472020.png)

![Methyl 4-[5-(4-fluorobenzoyl)-6-hydroxy-2-oxo-6-(trifluoromethyl)-1,3-diazinan-4-yl]benzoate](/img/structure/B2472026.png)

![2-(3-ethyl-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2472027.png)

![2-{6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-5-yl}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2472029.png)